molecular formula C6H13ClO2Si B1366708 2-(Trimethylsilyl)ethyl chloroformate CAS No. 20160-60-5

2-(Trimethylsilyl)ethyl chloroformate

Cat. No.: B1366708
CAS No.: 20160-60-5
M. Wt: 180.7 g/mol
InChI Key: BTEQQLFQAPLTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilyl)ethyl chloroformate is an organosilicon compound with the molecular formula C₆H₁₃ClO₂Si. It is a versatile reagent used in organic synthesis, particularly for the protection of hydroxyl and amino groups. The compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various chemical transformations.

Scientific Research Applications

2-(Trimethylsilyl)ethyl chloroformate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a protecting group for hydroxyl and amino groups, facilitating the synthesis of complex organic molecules.

    Pharmaceuticals: It is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Biochemistry: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Material Science: It is used in the preparation of silicon-based materials and coatings.

Mechanism of Action

Target of Action

2-(Trimethylsilyl)ethyl chloroformate is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the hydroxyl groups present in these compounds . By reacting with these groups, it facilitates the formation of 2-trimethylsilylethyl esters .

Mode of Action

The mode of action of this compound involves the formation of a β-silyl carbocation intermediate . This intermediate is crucial for the transformation of the target compound.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. For instance, it has been used in the preparation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols by a Prins-type cyclization reaction . It can also be used in the synthesis of amino acid SEM esters from N-protected amino acids in the presence of lithium carbonate .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can lead to the formation of 2-trimethylsilylethyl esters , or the synthesis of amino acid SEM esters . These compounds can serve as building blocks for new molecular architectures .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is known that chloroformates are reactive compounds that possess both acid chloride and alkyl substituents . Their stability can be influenced by the nature of the alkyl substituent . Furthermore, chloroformates are soluble in organic solvents and hydrolyze in water , which means that the solvent used can significantly impact the reaction.

Safety and Hazards

This compound is considered hazardous. It is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .

Future Directions

As a reagent, “2-(Trimethylsilyl)ethyl chloroformate” has potential applications in the formation of 2-trimethylsilylethyl esters . Its use in palladium-catalyzed asymmetric allylic alkylation is being explored, yielding a variety of α-quaternary six- and seven-membered ketones and lactams . This suggests that it could have significant utility in complex fragment coupling .

Biochemical Analysis

Biochemical Properties

2-(Trimethylsilyl)ethyl chloroformate plays a significant role in biochemical reactions, particularly in the derivatization of amino acids and organic acids for gas chromatographic analysis . It interacts with enzymes, proteins, and other biomolecules by forming stable derivatives that can be easily analyzed. For example, it reacts with alcohols to form carbonates, which can be regenerated to alcohols using specific reagents . This interaction is crucial for the identification and quantification of various metabolites in complex biological samples.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying the chemical structure of biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its derivatization properties are used to study the metabolic profiles of cells, providing insights into cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable derivatives with biomolecules. It binds to functional groups such as hydroxyl, amino, and carboxyl groups, forming derivatives that can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) . This binding interaction is essential for the identification and quantification of metabolites, as well as for studying enzyme activities and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. It is known to be stable under specific storage conditions, but it can degrade over time, affecting its reactivity and the accuracy of analytical results . Long-term studies have shown that its stability can be maintained by storing it at low temperatures and protecting it from moisture and light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is used to study metabolic pathways and enzyme activities without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the derivatization of amino acids and organic acids for analytical purposes . It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. This interaction is essential for studying the metabolic profiles of cells and understanding the biochemical processes underlying various physiological and pathological conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes and distributed to different cellular compartments, where it interacts with biomolecules . Specific transporters and binding proteins may facilitate its localization and accumulation within cells, affecting its reactivity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)ethyl chloroformate can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with phosgene or its derivatives. The reaction typically involves the following steps:

    Reaction with Phosgene: 2-(Trimethylsilyl)ethanol is reacted with phosgene in the presence of a base such as pyridine to form this compound.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)ethyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(trimethylsilyl)ethanol and carbon dioxide.

    Reduction: It can be reduced to 2-(trimethylsilyl)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    2-(Trimethylsilyl)ethanol: Formed from hydrolysis or reduction reactions.

Comparison with Similar Compounds

    Ethyl Chloroformate: Similar in reactivity but lacks the stabilizing trimethylsilyl group.

    Methyl Chloroformate: Also used as a protecting group but has different reactivity and stability profiles.

    Propyl Chloroformate: Similar to ethyl chloroformate but with a longer alkyl chain.

Uniqueness: 2-(Trimethylsilyl)ethyl chloroformate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and selectivity in reactions. This makes it particularly valuable in complex organic synthesis where selective protection and deprotection steps are crucial.

Properties

IUPAC Name

2-trimethylsilylethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEQQLFQAPLTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448018
Record name 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20160-60-5
Record name 2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trimethylsilyl)ethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-trimethylsilylethanol (5.0 g, 42.3 mmol) in dichloromethane (35 mL) at 0° C. was added triethylamine (4.7 g, 46.5 mmol). To this stirred solution was added dropwise a solution of triphosgene (4.40 g, 14.8 mmol) in dichloromethane (15 mL); a white precipitant was formed immediately. The mixture was stirred at low temperature for 15 minutes, the ice bath removed, and the mixture was stirred for an additional 1 hour at room temperature. After 1 hour, the white precipitant was filtered and washed with dichloromethane (˜60 mL). The combined filtrate and washings were concentrated. The resultant oily carbonochloridate was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trimethylsilyl)ethyl chloroformate
Reactant of Route 2
Reactant of Route 2
2-(Trimethylsilyl)ethyl chloroformate
Reactant of Route 3
Reactant of Route 3
2-(Trimethylsilyl)ethyl chloroformate
Reactant of Route 4
Reactant of Route 4
2-(Trimethylsilyl)ethyl chloroformate
Reactant of Route 5
2-(Trimethylsilyl)ethyl chloroformate
Reactant of Route 6
Reactant of Route 6
2-(Trimethylsilyl)ethyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.